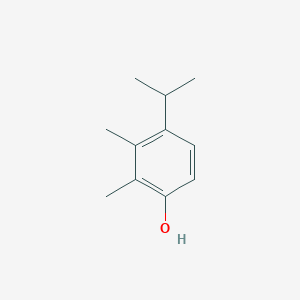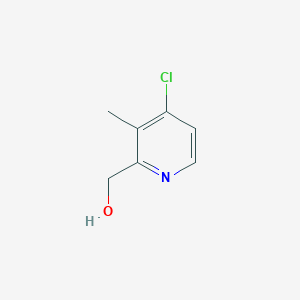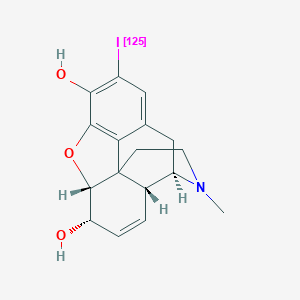
Imidapril tert-Butyl Ester
Vue d'ensemble
Description
Imidapril tert-Butyl Ester is a chemical compound with the molecular formula C24H35N3O6 and a molecular weight of 461.55 g/mol . It is an intermediate in the preparation of Imidaprilat, which is used in the treatment of hypertension . This compound has gained significant attention in scientific research due to its unique physical and chemical properties.
Applications De Recherche Scientifique
Imidapril tert-Butyl Ester is primarily used as an intermediate in the synthesis of Imidaprilat, an angiotensin-converting enzyme inhibitor used in the treatment of hypertension . Additionally, it is utilized in proteomics research and the development of pharmaceuticals . Its unique properties make it valuable in organic synthesis and medicinal chemistry.
Mécanisme D'action
Target of Action
Imidapril tert-Butyl Ester is an intermediate in the preparation of Imidaprilat . The primary target of Imidapril, the parent compound of this compound, is the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance in the body .
Biochemical Pathways
The inhibition of ACE leads to a decrease in angiotensin II levels, resulting in peripheral vasodilation . This vasodilation reduces systemic blood pressure and has renoprotective effects in patients with type 1 diabetes . It also decreases renal sodium and water retention .
Pharmacokinetics
About 70% of the ingested Imidapril is quickly absorbed from the gut . The bioavailability of its active metabolite, imidaprilat, is about 42% . After multidose oral administration in patients with hypertension, steady-state maximum plasma concentrations of imidapril and imidaprilat are achieved in a median time of 2 and 5 hours, respectively . Approximately 25.5% of a single dose of imidapril 10mg is excreted in the urine within 24 hours . Elimination occurs primarily through excretion in the urine (about 40%) and feces (about 50%); the terminal elimination half-life of imidaprilat is about 24 hours .
Action Environment
The action of Imidapril can be influenced by various environmental factors. For instance, the absorption of Imidapril is significantly reduced when taken with a fatty meal .
Analyse Biochimique
Biochemical Properties
Imidapril tert-Butyl Ester is involved in biochemical reactions as an intermediate in the preparation of Imidaprilat . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.
Cellular Effects
The cellular effects of this compound are not directly mentioned in the available literature. It is known that Imidapril, a related compound, acts as an ACE inhibitor to suppress the conversion of angiotensin I to angiotensin II, thereby reducing total peripheral resistance and systemic blood pressure . This suggests that this compound may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound is not directly mentioned in the available literature. The active metabolite of Imidapril is imidaprilat, which inhibits the conversion of angiotensin I to angiotensin II . This suggests that this compound may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
The metabolic pathways that this compound is involved in are not specified in the available literature. It is known that the active metabolite of Imidapril is imidaprilat, which inhibits the conversion of angiotensin I to angiotensin II . This suggests that this compound may be involved in similar metabolic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Imidapril tert-Butyl Ester involves the reaction of esters of 4(S)-1-methyl-2-oxoimidazolidine-4-carboxylate with (S)-ethyl-2-[(S)-4-methyl-2,5-dioxooxazolidin-3-yl]-4-phenylbutanoate . The coupled product is then hydrolyzed with an alcoholic hydrochloride to yield this compound .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be achieved through the hydrolysis of tertiary butyl ester with concentrated sulfuric acid in 1,4-dioxane at room temperature . The resulting product is then converted to the hydrochloride salt using isopropyl alcohol .
Analyse Des Réactions Chimiques
Types of Reactions: Imidapril tert-Butyl Ester undergoes various chemical reactions, including hydrolysis, amidation, and transesterification .
Common Reagents and Conditions:
Hydrolysis: Concentrated sulfuric acid in 1,4-dioxane at room temperature.
Amidation: Base-promoted direct amidation using various bases and solvents.
Transesterification: Catalyzed by acids or bases, often involving alcohols as reactants.
Major Products:
Hydrolysis: Imidaprilat.
Amidation: Amides and phosphoramidates.
Transesterification: Various esters depending on the alcohol used.
Comparaison Avec Des Composés Similaires
Imidaprilat: The active metabolite of Imidapril tert-Butyl Ester.
Enalaprilat: Another angiotensin-converting enzyme inhibitor with similar properties.
Lisinopril: A non-ester angiotensin-converting enzyme inhibitor.
Uniqueness: this compound is unique due to its role as an intermediate in the synthesis of Imidaprilat. Its specific chemical structure allows for efficient hydrolysis to produce the active compound, making it a valuable precursor in pharmaceutical manufacturing .
Propriétés
IUPAC Name |
tert-butyl (4S)-3-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O6/c1-7-32-21(29)18(14-13-17-11-9-8-10-12-17)25-16(2)20(28)27-19(15-26(6)23(27)31)22(30)33-24(3,4)5/h8-12,16,18-19,25H,7,13-15H2,1-6H3/t16-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHKNKZKPFFKEV-WDSOQIARSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C(CN(C2=O)C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@@H](CN(C2=O)C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50564208 | |
| Record name | tert-Butyl (4S)-3-{N-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-L-alanyl}-1-methyl-2-oxoimidazolidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89371-38-0 | |
| Record name | tert-Butyl (4S)-3-{N-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-L-alanyl}-1-methyl-2-oxoimidazolidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione](/img/structure/B28394.png)




![2-(((4-Chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B28404.png)







